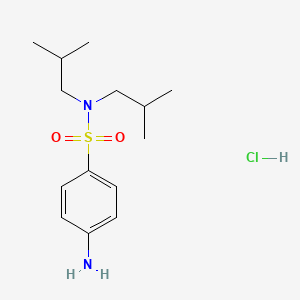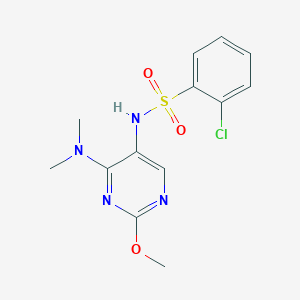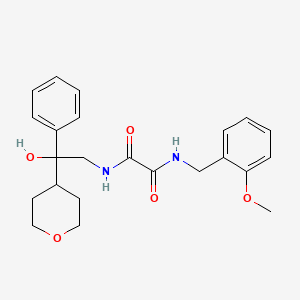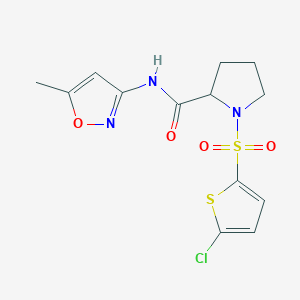
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H14ClN3O4S2 and its molecular weight is 375.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of chemicals that are synthesized through complex chemical reactions involving multiple steps, such as the synthesis of sulfonamide derivatives. These processes often involve the use of specific reagents and catalysts to introduce sulfonyl and other functional groups to the core structure. The characterization of these compounds is typically achieved through spectroscopic methods like FTIR, NMR, and sometimes X-ray diffraction analysis to determine their molecular structure and confirm the presence of specific functional groups (Ovonramwen, Owolabi, & Falodun, 2021).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds with similar structures, focusing on their activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans. These investigations are crucial for identifying potential new antibiotics or antifungal agents. However, it's important to note that the effectiveness of these compounds can vary, with some showing significant antimicrobial activity while others may not be as effective (D. Sowmya et al., 2018).
Antioxidant Activity
The antioxidant potential of related compounds has been assessed in various studies. Compounds with similar structural features have shown promise as potent antioxidants, sometimes outperforming known antioxidants like ascorbic acid in radical scavenging assays. This highlights their potential application in preventing oxidative stress-related diseases (I. Tumosienė et al., 2019).
Pharmacological Applications
Compounds within this chemical family have been investigated for various pharmacological effects, including analgesic and anti-inflammatory activities. These studies are crucial for the development of new therapeutic agents that may offer benefits in treating pain and inflammation with potentially novel mechanisms of action (Ukrainets, Burian, Hamza, Voloshchuk, Malchenko, Shishkina, Sidorenko, Burian, & Sim, 2019).
Material Science and Polymer Chemistry
Research has also delved into the synthesis of novel polymers incorporating sulfone and other functional groups derived from compounds similar to "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide". These studies focus on creating materials with unique properties, such as high thermal stability, solubility in organic solvents, and potential applications in various industrial and technological fields (Xiao-Ling Liu et al., 2013).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-8-7-11(16-21-8)15-13(18)9-3-2-6-17(9)23(19,20)12-5-4-10(14)22-12/h4-5,7,9H,2-3,6H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDZFCINPHTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

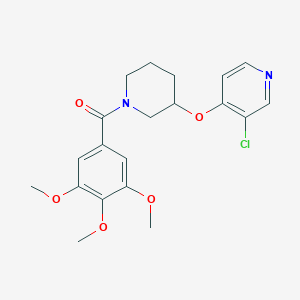
![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)

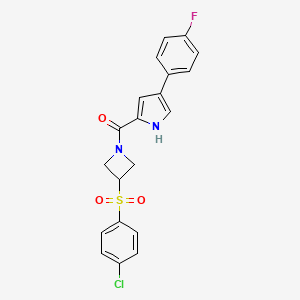
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)
![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
